molecular formula C5H11F3N2O2S B1381880 2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide CAS No. 1803601-28-6

2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide

Cat. No.: B1381880
CAS No.: 1803601-28-6
M. Wt: 220.22 g/mol
InChI Key: QGLAOEYYBPVMNJ-UHFFFAOYSA-N
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Description

2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide is a chemical compound with the molecular formula C5H11F3N2O2S It is characterized by the presence of an amino group, a trifluoromethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-3,3,3-trifluoropropane-1-sulfonyl chloride with N,N-dimethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the sulfonamide group may yield corresponding amines.

Scientific Research Applications

2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in the study of enzyme inhibition and protein interactions due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3,3,3-trifluoropropane-1-sulfonamide
  • N,N-dimethyl-2-amino-3,3,3-trifluoropropane-1-sulfonamide
  • 2-amino-3,3,3-trifluoro-N-methylpropane-1-sulfonamide

Uniqueness

2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide is unique due to the presence of both the trifluoromethyl and N,N-dimethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the N,N-dimethyl group can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F3N2O2S/c1-10(2)13(11,12)3-4(9)5(6,7)8/h4H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLAOEYYBPVMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide
Reactant of Route 2
2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide
Reactant of Route 3
2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide
Reactant of Route 4
2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide
Reactant of Route 5
2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide
Reactant of Route 6
2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide

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